![molecular formula C26H28ClN3O3S B2504729 5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024017-13-7](/img/structure/B2504729.png)
5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C26H28ClN3O3S and its molecular weight is 498.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic molecule that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to detail the biological activity of this specific compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chlorobenzyl group : This moiety may enhance lipophilicity and facilitate cellular uptake.
- Sulfanyl group : Potentially involved in redox reactions and interactions with biological targets.
- Dimethoxy substitutions : These may influence the compound's ability to interact with various receptors or enzymes.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities. The specific compound under investigation has shown promising results in several areas:
Antitumor Activity
Quinazoline derivatives, including this compound, have been evaluated for their antitumor effects. Studies show that compounds with similar structures can inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast, ovarian, and prostate cancer.
- IC50 Values : In related studies, quinazoline derivatives demonstrated IC50 values ranging from 10.58 µM to 29.46 µM against different cancer cell lines (e.g., MCF-7 and HepG2) . The presence of specific substituents on the quinazoline ring can significantly enhance potency.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Quinazolines generally display antibacterial activity against a range of pathogens.
- Activity against Bacteria : In vitro studies have shown that some quinazoline derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. For instance, compounds similar to the one showed effective inhibition at concentrations comparable to standard antibiotics .
The biological activity of this compound is likely due to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways that regulate cell growth and proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, modulating cellular responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives:
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and assessed their cytotoxicity against multiple cancer cell lines. The most active compounds showed IC50 values lower than that of doxorubicin, a standard chemotherapy drug .
- Computer-Aided Docking Studies : These studies have been conducted to predict the binding affinity of the compound to target proteins involved in cancer progression. Results indicated favorable interactions with key kinases .
Data Table: Biological Activities of Related Quinazoline Derivatives
Compound Name | Activity Type | IC50 (µM) | Target Cell Line |
---|---|---|---|
Compound 17 | Antitumor | 10.58 | HepG2 |
Compound 18 | Antitumor | 10.82 | MCF-7 |
Compound 24 | Antimicrobial | <20 | Various Bacteria |
Doxorubicin | Antitumor (control) | 8.90 | MCF-7 |
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to 5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one against resistant strains of bacteria. For instance, quinazolinone derivatives have shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's mechanism of action likely involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
Antifungal Properties
The compound has also demonstrated antifungal activity against various strains of fungi, including Candida albicans. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported to be effective in inhibiting fungal growth, suggesting that modifications to the imidazoquinazolinone core can enhance antifungal efficacy .
Anticancer Potential
The imidazoquinazolinone scaffold is recognized for its anticancer properties. Compounds derived from this structure have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells . The unique interactions of the compound with cellular targets may modulate signaling pathways involved in cell cycle regulation and apoptosis.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Imidazoquinazolinone Core : Cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Utilizing nucleophilic substitution reactions for chlorobenzyl and cyclohexylmethyl groups.
- Dimethoxy Substitution : Achieving specific substitutions that enhance biological activity.
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC (μg/mL) | Notes |
---|---|---|---|
Antibacterial | MRSA, S. aureus | 0.98 | Effective against resistant strains |
Antifungal | C. albicans | 7.80 | Moderate activity observed |
Anticancer | Various cancer cell lines | Varies | Significant antiproliferative effects |
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-9-6-10-18(27)11-17)30-21(25(31)29-24(19)30)12-16-7-4-3-5-8-16/h6,9-11,13-14,16,21H,3-5,7-8,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRABXUJADMIYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC(=CC=C4)Cl)CC5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.